5-Methyl-N-(2-methylpropyl)-2-nitroaniline
CAS No.:
Cat. No.: VC17751666
Molecular Formula: C11H16N2O2
Molecular Weight: 208.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H16N2O2 |
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Molecular Weight | 208.26 g/mol |
IUPAC Name | 5-methyl-N-(2-methylpropyl)-2-nitroaniline |
Standard InChI | InChI=1S/C11H16N2O2/c1-8(2)7-12-10-6-9(3)4-5-11(10)13(14)15/h4-6,8,12H,7H2,1-3H3 |
Standard InChI Key | DDZSFHKQKIAFII-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=C(C=C1)[N+](=O)[O-])NCC(C)C |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The molecular structure of 5-Methyl-N-(2-methylpropyl)-2-nitroaniline consists of an aniline derivative with three key substituents:
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A nitro group (-NO₂) at the 2-position of the benzene ring.
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A methyl group (-CH₃) at the 5-position.
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An N-(2-methylpropyl) group attached to the amine nitrogen.
The IUPAC name systematically describes this arrangement: 5-methyl-N-(2-methylpropyl)-2-nitroaniline. Its molecular formula is C₁₁H₁₅N₂O₂, with a molecular weight of 207.25 g/mol.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for confirming its structure:
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¹H NMR: Signals at δ 2.22 ppm (methyl group), δ 3.71 ppm (N-H protons), and aromatic protons between δ 7.0–8.0 ppm .
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¹³C NMR: Peaks corresponding to the nitro group (δ 145–150 ppm) and alkyl carbons (δ 20–30 ppm).
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HRMS: A molecular ion peak at m/z 207.25 confirms the molecular formula .
Synthesis and Optimization
Synthetic Routes
The synthesis involves two primary steps: nitration and alkylation (Figure 1).
Industrial-Scale Production
Industrial methods employ continuous flow reactors to improve mixing and heat dissipation. Catalysts such as phase-transfer agents (e.g., tetrabutylammonium bromide) accelerate alkylation, achieving yields >90%.
Physicochemical Properties
Solubility and Stability
Property | Value/Behavior |
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Solubility in Water | Low (<1 mg/mL) |
Solubility in DMSO | High (~50 mg/mL) |
Melting Point | 85–90°C (decomposes) |
Stability | Sensitive to light and heat |
The branched alkyl chain enhances lipid solubility, facilitating membrane penetration in biological systems.
Electronic Properties
The nitro group’s electron-withdrawing effect polarizes the benzene ring, increasing reactivity toward electrophilic substitution. Density functional theory (DFT) calculations predict a dipole moment of 4.2 Debye, aligning with experimental observations of hydrogen-bonding capabilities.
Applications in Research and Industry
Organic Synthesis
The compound is a versatile intermediate for:
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Dyes and Pigments: Its amine derivatives form stable azo compounds with vivid colors.
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Pharmaceuticals: Structural analogs exhibit antitumor and antimicrobial activities.
Materials Science
Incorporated into polymers, it enhances thermal stability due to nitro group interactions.
Comparison with Structural Analogs
The 2-methylpropyl group in the target compound improves membrane permeability compared to unsubstituted analogs.
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